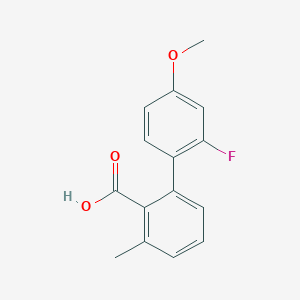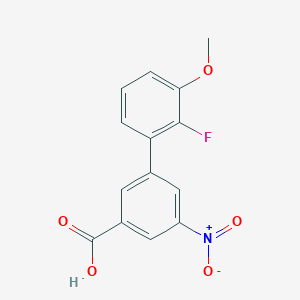
3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid (FTMBA) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including drug design, drug delivery, and biochemistry. FTMBA is a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been used in a variety of experiments, including drug design, drug delivery, and biochemistry.
Mechanism of Action
3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a potent inhibitor of the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme involved in the production of prostaglandins, which are compounds involved in inflammation and pain. 5-LOX is an enzyme involved in the production of leukotrienes, which are compounds involved in inflammation and allergic reactions. 3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% inhibits the activity of these enzymes by binding to their active sites, preventing them from producing their respective compounds.
Biochemical and Physiological Effects
3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to reduce inflammation and pain. It has also been shown to inhibit the production of leukotrienes, which are compounds involved in inflammation and allergic reactions. In cell culture studies, 3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the growth of cancer cells and to reduce the production of reactive oxygen species, which are compounds involved in oxidative stress.
Advantages and Limitations for Lab Experiments
3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a number of advantages and limitations for laboratory experiments. The main advantage of 3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is its potency as an inhibitor of COX-2 and 5-LOX. This makes it a useful tool for studying the effects of these enzymes on inflammation and pain. The main limitation of 3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for research into 3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%. One potential direction is to further explore its use as an inhibitor of COX-2 and 5-LOX. Another potential direction is to investigate its effects on other enzymes and pathways involved in inflammation and pain. Additionally, further research into its effects on cell growth and metabolism could be beneficial. Finally, further research into its solubility in water could help to make it more accessible for laboratory experiments.
Synthesis Methods
3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through a variety of methods. The most common method of synthesis is the reaction of 2-fluoro-3-methoxybenzaldehyde and trifluoromethanesulfonic acid in aqueous acetic acid. The reaction is conducted at room temperature and yields a white solid product. Other methods of synthesis include the reaction of 2-fluoro-3-methoxybenzaldehyde and trifluoromethanesulfonic anhydride in acetic anhydride, the reaction of 2-fluoro-3-methoxybenzaldehyde and trifluoromethanesulfonic anhydride in toluene, and the reaction of 2-fluoro-3-methoxybenzaldehyde and trifluoromethanesulfonic anhydride in ethanol.
Scientific Research Applications
3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in studies of drug design and drug delivery. 3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a potent inhibitor of the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used in biochemical and physiological studies, including studies of the effects of 3-(2-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% on cell growth and metabolism.
properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-12-4-2-3-11(13(12)16)8-5-9(14(20)21)7-10(6-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGUOXWOHJSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690095 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-88-1 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














